5-(Piperazin-1-ylmethyl)oxazole
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Overview
Description
5-(Piperazin-1-ylmethyl)oxazole is a heterocyclic compound that features both an oxazole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-ylmethyl)oxazole can be achieved through various methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . Another method includes the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids .
Industrial Production Methods
Industrial production of oxazoles often involves the use of efficient catalytic systems. Magnetic nanocatalysts have been reported to be highly effective for the synthesis of oxazole derivatives, offering high yields and the ability to be reused multiple times .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-ylmethyl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxidation of oxazoles is relatively straightforward, often leading to open-chain products.
Reduction: Reduction and cleavage of the oxazole ring can occur with certain reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like dimethylformamide (DMF) and tosylmethyl isocyanide (TosMIC) are frequently employed.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Piperazin-1-ylmethyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-ylmethyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical reactions, while the piperazine moiety can enhance the compound’s binding affinity to biological targets . This dual functionality makes it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
5-(4-Piperazin-1-yl)-2-aryloxazoles: These compounds share a similar structure but differ in their substitution patterns.
5-(4-Arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles: These derivatives incorporate sulfonamide functionalities, offering diverse bioactivity.
Uniqueness
5-(Piperazin-1-ylmethyl)oxazole is unique due to its combination of an oxazole ring and a piperazine moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-(piperazin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C8H13N3O/c1-3-11(4-2-9-1)6-8-5-10-7-12-8/h5,7,9H,1-4,6H2 |
InChI Key |
GIYZOBUUOMXCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CO2 |
Origin of Product |
United States |
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